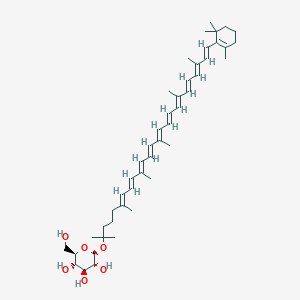

1'-Hydroxy-gamma-carotene glucoside

Descripción

Propiedades

Fórmula molecular |

C46H68O6 |

|---|---|

Peso molecular |

717 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S,6R)-2-[(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-6,8,10,12,14,16,18,20,22,24-decaen-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C46H68O6/c1-33(18-11-12-19-34(2)21-15-25-37(5)28-29-39-38(6)27-17-30-45(39,7)8)20-13-22-35(3)23-14-24-36(4)26-16-31-46(9,10)52-44-43(50)42(49)41(48)40(32-47)51-44/h11-15,18-25,28-29,40-44,47-50H,16-17,26-27,30-32H2,1-10H3/b12-11+,20-13+,21-15+,23-14+,29-28+,33-18+,34-19+,35-22+,36-24+,37-25+/t40-,41-,42+,43-,44+/m1/s1 |

Clave InChI |

WWXDXMCAUBHMOT-JBFWJIDASA-N |

SMILES isomérico |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/C |

SMILES canónico |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC2C(C(C(C(O2)CO)O)O)O)C)C |

Sinónimos |

OH-gamma-carotene glucoside |

Origen del producto |

United States |

Biosynthesis and Metabolic Pathways

General Carotenoid Biosynthesis Pathway Overview

Carotenoids are tetraterpenoids, meaning they are constructed from eight isoprene (B109036) units to form a C40 backbone. This construction is a part of the larger isoprenoid or terpenoid biosynthetic pathway. The entire process begins with the synthesis of the five-carbon (C5) universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

The production of IPP and DMAPP can occur through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol of plants, and the methylerythritol 4-phosphate (MEP) pathway, which operates in plastids. In plants, the carotenoids are primarily synthesized in plastids, and thus, the MEP pathway is the main source of precursors for their biosynthesis. nih.govnih.gov The supply of these precursors is a critical regulatory point, with enzymes like 1-deoxy-D-xylulose 5-phosphate synthase (DXS) playing a key role in controlling the metabolic flux into the pathway. The MEP pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate.

There is evidence suggesting that the enzymes of the MEP pathway and subsequent carotenoid synthesis steps may be organized into multi-enzyme complexes. ebi.ac.uk This arrangement is thought to enhance catalytic efficiency by channeling substrates between active sites and preventing the diffusion of intermediates.

The C5 precursors, IPP and DMAPP, are sequentially condensed to form larger molecules. Through the action of prenyltransferases, one molecule of DMAPP is combined with three molecules of IPP to produce the C20 compound, geranylgeranyl pyrophosphate (GGPP). researchgate.net GGPP is a pivotal branch-point intermediate in isoprenoid metabolism, serving as the direct precursor for the synthesis of all carotenoids. researchgate.netnih.govoup.com It is also a precursor for other important molecules like chlorophylls (B1240455), tocopherols, and gibberellins. nih.gov The enzyme geranylgeranyl pyrophosphate synthase (GGPPS), also known as CrtE, catalyzes the formation of GGPP and is considered a significant regulatory step in carotenoid biosynthesis. researchgate.netoup.comnih.gov

The first committed step in the carotenoid-specific pathway is the head-to-head condensation of two molecules of GGPP, a reaction catalyzed by the enzyme phytoene (B131915) synthase (PSY), to form the first C40 carotenoid, 15-cis-phytoene. nih.gov

Specific Biosynthetic Route to 1'-Hydroxy-gamma-carotene (B1255628) Glucoside

Following the formation of the basic C40 carotenoid backbone, a series of desaturation and isomerization reactions convert phytoene into the red-colored lycopene (B16060). Lycopene is a critical juncture, from which various cyclic carotenoids are synthesized.

The formation of gamma-carotene (B162403) (γ-carotene) from lycopene is a crucial cyclization step. This reaction is catalyzed by a class of enzymes known as lycopene cyclases. Specifically, the formation of the single β-ring at one end of the linear lycopene molecule to produce γ-carotene is mediated by the enzyme lycopene β-cyclase (LCYB). modelseed.orgmdpi.comchemspider.com This enzyme can introduce a β-ring at one or both ends of the lycopene molecule. The formation of γ-carotene represents the first of a two-step reaction that, if completed with a second cyclization at the other end, would result in β-carotene. chemspider.comebi.ac.uk In some organisms, lycopene ε-cyclase (LCYE) can also exhibit activity that leads to the formation of γ-carotene. ebi.ac.uknih.gov During the flowering stages of some plants, γ-carotene has been observed to accumulate, indicating active synthesis. pnas.org

The subsequent step in the formation of 1'-Hydroxy-gamma-carotene glucoside is the hydroxylation of the acyclic end of the γ-carotene molecule at the 1'-position. This reaction transforms the carotene into a carotenol (a hydroxy-carotenoid), specifically 1'-hydroxy-γ-carotene. oup.comnih.govnih.gov

The hydroxylation of carotenoids is a well-documented enzymatic process, primarily carried out by two major classes of enzymes:

Non-heme di-iron hydroxylases (BCH or HYD): These enzymes are known to hydroxylate the β-rings of carotenes. nih.govresearchgate.net For instance, β-carotene hydroxylase (CHY-β) catalyzes the hydroxylation of β-carotene to produce β-cryptoxanthin and subsequently zeaxanthin (B1683548). nih.gov

Cytochrome P450-type monooxygenases (CYP): This superfamily of enzymes is also heavily involved in carotenoid hydroxylation. nih.govresearchgate.net Specifically, members of the CYP97 family, such as CYP97A and CYP97C, are responsible for hydroxylating the β- and ε-rings of α-carotene to form lutein (B1675518). nih.govresearchgate.net

While the specific enzyme responsible for the 1'-hydroxylation of the acyclic end of γ-carotene has not been definitively characterized in all organisms, it is highly probable that a member of the carotenoid hydroxylase family, likely a cytochrome P450 monooxygenase, catalyzes this reaction. This is inferred from the known broad substrate specificities of these enzymes. For example, some carotenoid oxygenases can interact with and modify different ionone (B8125255) ring sites. ebi.ac.uk

Following the hydroxylation event, the final step in the synthesis of this compound is the attachment of a glucose molecule to the newly added hydroxyl group. This glycosylation reaction is catalyzed by a class of enzymes known as glycosyltransferases. In the context of carotenoids, enzymes such as zeaxanthin glucosyltransferase (CrtX) have been identified, which catalyze the transfer of a glucose moiety from a sugar donor like UDP-glucose to the hydroxyl groups of zeaxanthin, forming zeaxanthin glucosides. It is therefore logical to conclude that a similar carotenoid glucosyltransferase is responsible for the conversion of 1'-hydroxy-γ-carotene to its corresponding glucoside, thereby completing the biosynthetic pathway. The glycosylation of carotenoids is a recognized metabolic process that can alter their properties, such as solubility and stability. modelseed.org

Hydroxylation at the 1'-Position of Gamma-Carotene

Identification and Functional Characterization of Hydroxylase Enzymes (e.g., CruF homologs)

The biosynthesis of 1'-Hydroxy-gamma-carotene is initiated by the hydroxylation of a carotenoid precursor, a reaction catalyzed by specific hydroxylase enzymes. A key enzyme identified in this process is a novel carotenoid 1,2-hydratase known as CruF. This enzyme is responsible for the hydration of the C-1',2' position of the acyclic end of monocyclic carotenoids like gamma-carotene, leading to the formation of a hydroxyl group at the C-1' position. nih.gov

The identification of CruF has been pivotal in understanding the formation of 1'-hydroxy-carotenoids. Studies in the non-photosynthetic bacteria Deinococcus radiodurans and Deinococcus geothermalis demonstrated that the genes dr0091 and dgeo2309, respectively, encode for CruF. nih.gov Gene disruption experiments confirmed the role of these genes in the C-1',2' hydration of gamma-carotene. nih.gov Homologs of CruF have also been discovered in the genomes of various cyanobacteria, indicating a wider distribution of this enzymatic function. nih.gov

Further functional characterization was achieved in cyanobacteria, such as Synechococcus sp. strain PCC 7002, which produces related carotenoid glycosides like myxoxanthophyll. In this organism, the gene SynPCC7002_A2032, renamed cruF, was identified and confirmed to encode a 1'-hydroxylase. nih.govasm.org The enzymatic activity of CruF was verified through heterologous expression in a lycopene-producing Escherichia coli strain, which resulted in the synthesis of hydroxylated carotenoid products. asm.org

Phylogenetic analyses have shown that CruF and its homologs constitute a distinct family of enzymes, evolutionarily separate from the well-characterized hydroxyneurosporene synthase (CrtC) family, which is predominantly found in photosynthetic bacteria and acts on acyclic carotenoids. nih.govnih.gov This distinction highlights a specialized evolutionary path for the hydroxylation of monocyclic carotenoids.

| Enzyme | Gene (example) | Organism (example) | Function |

| Carotenoid 1,2-hydratase (CruF) | dr0091 | Deinococcus radiodurans | Catalyzes the C-1',2' hydration of gamma-carotene. nih.gov |

| 1'-Hydroxylase (CruF) | SynPCC7002_A2032 | Synechococcus sp. PCC 7002 | Functions as a C-1'-hydroxylase in myxoxanthophyll biosynthesis. nih.govasm.org |

Glucosylation of 1'-Hydroxy-gamma-carotene

Following hydroxylation, the 1'-hydroxy-gamma-carotene molecule undergoes glucosylation, a process where a glucose molecule is attached to the hydroxyl group. This reaction results in the formation of this compound. This step is crucial as it significantly increases the polarity and water solubility of the carotenoid. nih.gov

Enzymatic Glycosyltransferase Activity (e.g., CruG homologs)

The glucosylation of 1'-hydroxy-gamma-carotene is an enzymatic reaction catalyzed by a carotenoid glycosyltransferase. Research into the biosynthesis of the related compound myxoxanthophyll in cyanobacteria has led to the identification of a key gene, cruG, which encodes a 2'-O-glycosyltransferase. nih.govasm.org In Synechococcus sp. strain PCC 7002, the gene SynPCC7002_A2031 was designated as cruG. asm.org

Homologs of cruG are consistently found alongside cruF orthologs in the genomes of all sequenced cyanobacteria known to produce myxol (B1255019) or its derivatives, suggesting a conserved functional pairing of these enzymes for hydroxylation and subsequent glycosylation. asm.org These enzymes belong to the broader family of glycosyltransferases, which are responsible for transferring sugar moieties from an activated donor, such as a nucleotide sugar, to an acceptor molecule—in this case, the hydroxylated carotenoid. mdpi.com The presence of a bulky glycoside moiety can act as a terminal step in the pathway, preventing further enzymatic modifications like ketolation. nih.gov

| Enzyme | Gene (example) | Organism (example) | Function |

| 2'-O-Glycosyltransferase (CruG) | SynPCC7002_A2031 | Synechococcus sp. PCC 7002 | Catalyzes the transfer of a sugar moiety to a hydroxylated carotenoid. nih.govasm.org |

Characterization of Glycosidic Bond Formation

The attachment of the glucose molecule to the 1'-hydroxy-gamma-carotene backbone is achieved through the formation of a glycosidic bond. This is a type of covalent bond that joins a carbohydrate (the glycone) to another group, the aglycone (the carotenoid). mdpi.com Specifically, in the case of this compound, an O-glycosidic bond is formed between the anomeric carbon of the glucose molecule and the oxygen atom of the hydroxyl group at the C-1' position of the carotenoid. mdpi.comnih.gov

The formation of this bond locks the glucose molecule in a specific stereochemical configuration, which can be either alpha (α) or beta (β), depending on the relative orientation of the anomeric center. pearson.commdpi.com The properties of the resulting glycoside, including its stability and biological activity, are influenced by the nature of this linkage. mdpi.com O-glycosidic bonds are generally susceptible to hydrolysis, a reaction catalyzed by glycoside hydrolase enzymes, which cleaves the bond by the addition of a water molecule. mdpi.comnih.gov The stability of the glycosidic bond is a key characteristic; for instance, C-glycosidic bonds are typically more resistant to hydrolysis than O-glycosidic bonds. nih.gov

Transcriptomic and Proteomic Regulation of Biosynthesis

The biosynthesis of this compound is tightly regulated at both the transcriptional and post-transcriptional levels, as part of the broader carotenoid biosynthesis pathway. nih.govnih.gov Integrative analyses combining transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) have provided significant insights into the complex regulatory networks governing carotenoid production. wikipedia.orgnih.gov

Studies in various plants have shown that the expression of carotenoid biosynthesis genes, including hydroxylases and downstream modifying enzymes, is controlled by a multitude of transcription factors. mdpi.comnih.govmdpi.com These regulators can respond to developmental cues (e.g., fruit ripening) and environmental stimuli, modulating the transcript abundance of pathway genes. nih.gov For example, transcriptomic studies in melon and goji berries have identified numerous differentially expressed genes (DEGs) within the carotenoid pathway that correlate with pigment accumulation. mdpi.comnih.gov

However, research has also revealed that there is often a poor correlation between the levels of gene transcripts and the abundance of their corresponding proteins. wikipedia.orgnih.gov This indicates that post-transcriptional, translational, and post-translational regulation play crucial roles. For instance, the stability and activity of key enzymes in the carotenoid pathway can be modulated by protein-protein interactions and other post-translational modifications, thereby controlling the metabolic flux towards specific end products like this compound. nih.gov A systems biology approach that integrates multi-omics data is therefore essential for a comprehensive understanding of the regulation of its biosynthesis. scienceopen.com

Enzymatic Biotransformations and Derivatization

In Vitro and In Vivo Enzymatic Modification Studies

The enzymatic modifications of carotenoids have been investigated through both in vitro assays using purified enzymes and in vivo studies involving genetically modified organisms. These studies provide insights into the reaction mechanisms, substrate specificities, and the enzymes responsible for generating the vast diversity of carotenoids found in nature.

The introduction of hydroxyl groups into the carotenoid backbone is a critical step in the formation of xanthophylls. This reaction is catalyzed by carotenoid hydroxylases. In the case of 1'-Hydroxy-gamma-carotene (B1255628), the precursor is gamma-carotene (B162403). The hydroxylation occurs at the C1' position of the acyclic end of the gamma-carotene molecule.

Two primary classes of carotenoid hydroxylases have been identified in various organisms: non-heme di-iron hydroxylases (BCH type) and cytochrome P450 (P450-type) hydroxylases. nih.govfrontiersin.orgoup.com While specific studies on the enzyme responsible for the C1' hydroxylation of gamma-carotene are limited, the Carotenoid Database documents this hydroxylation reaction. nih.gov Research on other carotenoids has shown that these hydroxylases can exhibit specificity for the type of ionone (B8125255) ring (β or ε) and the position of hydroxylation. nih.govfrontiersin.org For instance, in plants, CYP97A and HYD enzymes are involved in hydroxylating the β-rings of carotenes. nih.gov The specific enzyme catalyzing the C1' hydroxylation of gamma-carotene remains an area for further investigation.

Following hydroxylation, the newly introduced hydroxyl group can serve as an attachment point for a sugar moiety, a process known as glycosylation. This reaction is catalyzed by glycosyltransferases (GTs), which typically use nucleotide-activated sugars, such as UDP-glucose, as donors. The addition of a glucose molecule to 1'-Hydroxy-gamma-carotene results in the formation of 1'-Hydroxy-gamma-carotene glucoside.

Carotenoid glycosyltransferases often exhibit relaxed substrate specificity, meaning they can act on a variety of carotenoid and apocarotenoid substrates. nih.gov For example, studies on cytoplasmic N-glycosyltransferases have shown a diverse sugar donor substrate specificity. nih.gov While direct studies on the glycosylation of 1'-hydroxy-gamma-carotene are not extensively documented, research on similar compounds provides a model for this reaction. The characterization of carotenoid 1,2-hydratases (CrtC) from photosynthetic bacteria, which add a hydroxyl group to lycopene (B16060), offers insights into the enzymatic modification of acyclic carotenoid ends. nih.gov The specific glycosyltransferase that utilizes 1'-hydroxy-gamma-carotene as a substrate and its precise substrate specificity are yet to be fully elucidated.

The glucoside moiety of this compound can be further modified by the attachment of fatty acids, a process called acylation or esterification. This reaction is catalyzed by acyltransferases and results in the formation of carotenoid glucoside esters. Acylation increases the lipophilicity of the molecule.

The fatty acids attached to the glucoside can vary in chain length and degree of saturation. Studies on the acylation of other glycosylated natural products, such as anthocyanins, have demonstrated the enzymatic incorporation of various fatty acids, including octanoic acid, lauric acid, and myristic acid. nih.govresearchgate.net The specific fatty acid esterification patterns for this compound would depend on the available fatty acid pool in the organism and the substrate specificity of the involved acyltransferase. Research on the enzymatic hydrolysis of carotenoid fatty acid esters from red pepper has shown the presence of various fatty acid esters of xanthophylls like capsanthin, zeaxanthin (B1683548), and β-cryptoxanthin. nih.gov

Acyltransferases belonging to the BAHD family are known to be involved in the acylation of various plant secondary metabolites. nih.gov In the context of carotenoids, a class of enzymes with homology to CruD from Escherichia coli has been implicated in their modification. While the direct acylation of this compound by a CruD homolog has not been explicitly demonstrated, the broad substrate specificity of some acyltransferases suggests this possibility. nih.gov The characterization of acyltransferase domains from polyketide synthases has revealed that specific amino acid residues within the enzyme's active site determine the recognition and transfer of different acyl groups. nih.gov Further research is needed to identify and characterize the specific acyltransferase(s) responsible for the esterification of this compound and to determine the role, if any, of CruD homologs in this process.

Acylation of the Glucoside Moiety

Discovery and Functional Elucidation of Novel Carotenoid-Modifying Enzymes

The ongoing exploration of microbial and plant biodiversity continues to uncover novel enzymes with unique catalytic capabilities for carotenoid modification. Functional characterization of these newly discovered enzymes is crucial for understanding the biosynthesis of diverse carotenoids and for potential biotechnological applications.

The functional analysis of carotenoid biosynthesis gene clusters from various organisms has led to the identification of novel enzymes and the elucidation of new biosynthetic pathways. nih.govasm.org For example, the study of a marine bacterial carotenoid biosynthesis gene cluster led to the proposal of the astaxanthin (B1665798) biosynthetic pathway at the gene level. asm.org Similarly, the characterization of carotenoid cleavage dioxygenases (CCDs) has provided insights into the production of apocarotenoids, which can have important biological functions. nih.gov

The discovery of enzymes that can specifically modify the gamma-carotene backbone or its derivatives would be of significant interest. Techniques such as genome mining, functional complementation in heterologous hosts like E. coli, and in vitro biochemical assays are powerful tools for identifying and characterizing these novel enzymes. researchgate.netnih.gov The elucidation of their structure and function will not only expand our knowledge of carotenoid metabolism but also provide new biocatalysts for the synthesis of novel carotenoid compounds.

Advanced Synthetic Approaches and Chemical Modification

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic synthesis leverages the high specificity of enzymes for particular reactions, such as hydroxylation and glycosylation, combined with the versatility of chemical synthesis for constructing the core molecular framework. This hybrid approach circumvents many of the challenges associated with purely chemical methods, including the need for extensive protecting group strategies and the difficulty of controlling stereochemistry in complex molecules.

A plausible and efficient chemo-enzymatic route begins with the microbial production of a carotenoid precursor, such as γ-carotene or lycopene (B16060), in an engineered host like Escherichia coli. wikipedia.org This biological platform provides the C40 backbone. Subsequently, specific enzymes are employed to introduce the required functional groups in a stepwise manner.

Regiospecific Hydroxylation: The first key enzymatic step is the introduction of a hydroxyl group at the tertiary C1' position of the acyclic ψ-end of the γ-carotene backbone. This is accomplished using a specific carotenoid hydroxylase. For instance, the enzyme CruF, identified as a C-1'-hydroxylase in cyanobacteria, can catalyze this precise transformation. nih.gov This enzymatic hydroxylation is highly regioselective, targeting the specific carbon atom without affecting other positions on the carotenoid.

Stereospecific Glycosylation: Following hydroxylation, the 1'-hydroxy-γ-carotene intermediate is subjected to glycosylation. This step is catalyzed by a glycosyltransferase (GT), an enzyme that transfers a sugar moiety from an activated sugar donor (e.g., UDP-glucose) to the hydroxyl group of the carotenoid. nih.gov Carotenoid-specific GTs ensure the formation of the glycosidic bond with the correct anomeric configuration (typically a β-linkage). researchgate.net This enzymatic process avoids the harsh conditions often required for chemical glycosylation of sterically hindered tertiary alcohols, thereby preserving the sensitive polyene structure from degradation. nih.gov

The primary advantage of this strategy is the exceptional control over regio- and stereochemistry, leading to a single, well-defined product. This approach minimizes side reactions and simplifies the purification process compared to total chemical synthesis. nih.gov

| Step | Enzyme Class | Function | Substrate | Product |

| 1. Hydroxylation | Carotenoid C-1'-Hydroxylase (e.g., CruF) | Introduces a hydroxyl group at the C1' position. | γ-Carotene | 1'-Hydroxy-γ-carotene |

| 2. Glycosylation | Glycosyltransferase (GT) | Attaches a glucose moiety to the 1'-hydroxyl group. | 1'-Hydroxy-γ-carotene | 1'-Hydroxy-γ-carotene glucoside |

Total Chemical Synthesis Methodologies

Total chemical synthesis aims to construct 1'-Hydroxy-gamma-carotene (B1255628) glucoside from simple, commercially available starting materials. These routes are often convergent, meaning different key fragments of the molecule are synthesized separately and then joined together in the later stages. While offering great flexibility, total synthesis must overcome challenges related to the stereoselective construction of the polyene chain and the final glycosylation step.

The general strategy involves the synthesis of the aglycone (1'-hydroxy-γ-carotene) followed by the attachment of the glucose unit.

| Synthetic Goal | Common Methodologies | Key Features |

| Polyene Chain Construction | Wittig Reaction | Forms C=C bonds by reacting a phosphonium ylide with an aldehyde or ketone. |

| Horner-Wadsworth-Emmons (HWE) Reaction | A modification of the Wittig reaction using phosphonate carbanions, often favoring the formation of (E)-alkenes. | |

| Stille/Suzuki/Negishi Coupling | Palladium-catalyzed cross-coupling reactions that offer high stereocontrol for C-C bond formation. organic-chemistry.org | |

| Glycosidic Bond Formation | Koenigs-Knorr Reaction | Uses glycosyl halides as donors and heavy metal salts (e.g., silver) as promoters. |

| Trichloroacetimidate Method | Employs an O-glycosyl trichloroacetimidate donor activated by a Lewis acid. |

An alternative to building the molecule from scratch is to use a more abundant, naturally occurring carotenoid as a starting material. Gamma-carotene (B162403) (γ-carotene), which already possesses the correct C40 framework with one β-ring and one acyclic ψ-end, is an ideal precursor. drugfuture.comwikipedia.org

This semi-synthetic approach would focus on the regioselective introduction of the hydroxyl group at the C1' position. Chemically, this is a formidable challenge due to the multiple potentially reactive sites on the polyene chain. A hypothetical route might involve a multi-step sequence such as a selective epoxidation of the C1'-C2' double bond, followed by a regioselective ring-opening of the epoxide to yield the tertiary alcohol. However, controlling the selectivity of such reactions against the numerous other double bonds in the molecule is difficult and would likely result in low yields and a mixture of products. This difficulty highlights a key advantage of the enzymatic hydroxylation described in the chemo-enzymatic strategy.

Achieving the correct absolute stereochemistry is paramount in total synthesis. 1'-Hydroxy-gamma-carotene glucoside possesses several stereocenters that must be controlled:

The C6' position of the β-ring: The chirality at this center is typically established by using a starting material from the "chiral pool"—a readily available, enantiomerically pure natural product. Alternatively, asymmetric synthesis techniques can be employed to create this stereocenter.

The anomeric center of the glucose: The stereochemistry of the glycosidic bond (α or β) is critical. The formation of the desired β-glucoside is often achieved through "neighboring group participation." By using a glucose donor with a participating group (like an acetyl group) at the C2 position, the formation of a 1,2-trans-glycosidic bond is favored, resulting in the β-anomer.

The chiral centers within the glucose moiety: These are typically sourced directly from naturally occurring D-glucose, which has the correct inherent stereochemistry.

Enzymatic methods inherently provide superior stereocontrol, as the active sites of enzymes are chiral environments that typically yield a single stereoisomer. nih.gov In contrast, chemical synthesis requires careful planning and execution to control each stereocenter independently.

Semi-Synthetic Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding which structural features of a molecule are responsible for its biological activity. nih.gov This is achieved by systematically synthesizing and testing a series of analogues where specific parts of the molecule are modified. Semi-synthetic approaches, starting from the natural product or a key intermediate, are ideal for generating such libraries of derivatives.

For this compound, SAR studies could explore the importance of the glucose unit, the polyene chain, and the specific end groups.

| Molecular Region | Potential Modification | Rationale for Study |

| Glucose Moiety | - Replace glucose with other sugars (e.g., mannose, rhamnose) - Modify or remove hydroxyl groups on the glucose ring - Change the anomeric linkage from β to α | To determine the importance of the sugar's structure and hydroxyl pattern for solubility, stability, and biological interactions. rsc.org |

| Polyene Chain | - Shorten or lengthen the conjugated double bond system - Introduce cis-(Z) double bonds | To investigate how electronic properties, antioxidant potential, and overall molecular geometry affect activity. nih.gov |

| β-Ring End Group | - Introduce keto or hydroxyl groups (e.g., at C4) - Convert to an ε-ring | To assess the contribution of the β-ring to molecular recognition and function. |

| Acyclic ψ-End Group | - Remove the 1'-hydroxyl group - Esterify the 1'-hydroxyl group - Invert the stereochemistry if chiral | To confirm the essential role of the 1'-hydroxy-glucoside feature for the molecule's characteristic properties. |

These derivatives can be prepared using a combination of the synthetic methods previously described. For example, the aglycone 1'-hydroxy-γ-carotene could be produced via chemo-enzymatic synthesis and then chemically coupled to a variety of modified sugar donors to probe the role of the glycosidic unit. Similarly, other carotenoids with modified backbones could be enzymatically glycosylated to explore the interplay between the polyene structure and the sugar moiety. researchgate.net

Biological and Physiological Roles in Producing Organisms

Photoprotection Mechanisms in Photosynthetic Microorganisms

In photosynthetic microorganisms, 1'-Hydroxy-gamma-carotene (B1255628) glucoside is a key player in defending against the damaging effects of excessive light. Its photoprotective functions are twofold, involving the absorption and dissipation of light energy and the prevention of photooxidative damage.

Carotenoids, including 1'-Hydroxy-gamma-carotene glucoside, are integral components of the light-harvesting complexes in photosynthetic organisms. They absorb light in the blue-green region of the spectrum, a range where chlorophylls (B1240455) absorb less efficiently. This absorbed energy can then be transferred to chlorophyll (B73375) molecules for use in photosynthesis.

However, under conditions of high light intensity, the photosynthetic apparatus can become oversaturated with energy. In such scenarios, this compound plays a critical role in dissipating this excess energy. The long system of conjugated double bonds in its polyene chain allows it to absorb light energy and then release it harmlessly as heat. This process, known as non-photochemical quenching, prevents the formation of highly reactive and damaging triplet-state chlorophyll molecules. The efficiency of this energy dissipation is crucial for the survival of the organism in environments with fluctuating light conditions.

Photooxidative damage occurs when excess light energy leads to the production of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which can damage vital cellular components like proteins, lipids, and nucleic acids. This compound provides robust protection against this threat.

The primary mechanism of this protection is the quenching of singlet oxygen. The polyene chain of the carotenoid can physically interact with singlet oxygen and de-excite it back to its harmless triplet ground state, while the carotenoid itself is excited to a triplet state. This triplet carotenoid then safely dissipates the excess energy as heat. For efficient energy release and quenching of singlet oxygen, a minimum of nine conjugated double bonds in the polyene chain is generally required. nih.gov

Furthermore, the presence of this compound within the photosynthetic membranes helps to shield the photosynthetic machinery from direct photodamage by acting as a light filter. nih.gov

Role in Cellular Membrane Structure and Stability

The amphipathic nature of this compound, with its lipophilic polyene tail and hydrophilic glucoside head, dictates its significant role in the structure and stability of cellular membranes.

Cellular membranes must maintain a specific level of fluidity to function correctly. This fluidity is influenced by temperature and the lipid composition of the membrane. Carotenoids like this compound can act as "membrane plasticizers" or regulators of fluidity.

At low temperatures, the presence of these carotenoids within the lipid bilayer prevents the fatty acid chains from packing too tightly, thereby increasing membrane fluidity and preventing the membrane from becoming too rigid or crystalline. Conversely, at higher temperatures, the rigid structure of the carotenoid can restrict the movement of the lipid acyl chains, thus decreasing fluidity and increasing the stability of the membrane. This modulation of membrane fluidity is vital for adapting to temperature fluctuations in the environment. nih.gov

| Condition | Effect of Carotenoid | Impact on Membrane |

|---|---|---|

| Low Temperature | Prevents tight packing of lipid chains | Increases fluidity |

| High Temperature | Restricts movement of lipid chains | Decreases fluidity, increases stability |

The specific orientation of this compound within the lipid bilayer is crucial for its function. The long, hydrophobic polyene chain aligns with the fatty acid chains of the membrane lipids, while the polar glucoside head group is positioned towards the aqueous environment at the membrane surface. This transmembrane orientation allows it to effectively span the membrane.

Antioxidant Activities in Cellular Defense

Beyond its role in photoprotection, this compound is a potent antioxidant, protecting the cell from oxidative stress arising from various metabolic processes and environmental insults.

Its primary antioxidant mechanism is the scavenging of free radicals. The electron-rich polyene chain can readily donate an electron to neutralize a free radical, thereby preventing it from damaging other cellular molecules. This ability to quench various reactive oxygen species makes it a crucial component of the cell's antioxidant defense system.

Reactive Oxygen Species (ROS) Scavenging

The chemical structure of carotenoids is fundamental to their ability to interact with and neutralize reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular components. Carotenoids are recognized for their capacity to scavenge various ROS, thereby mitigating oxidative stress. mdpi.com This protective mechanism involves the interruption of the conjugated double bond system within the carotenoid molecule, either through cleavage or by the addition of a radical to one of the double bonds. mdpi.com

While direct studies on the ROS scavenging activity of this compound are limited, its role can be inferred from its producing organisms and the known functions of related carotenoids. For instance, this compound is produced by the thermophilic bacterium Chloroflexus aurantiacus. nih.gov In this organism, enzymes for the biosynthesis of ketolated carotenoids are expressed, and these types of carotenoids are known to be effective ROS scavengers. nih.gov Similarly, in Rhodococcus erythropolis, a species related to another producer of the compound, Rhodococcus rhodochrous, carotenoids are crucial for protection against photo-oxidative stress, which involves the formation of ROS like singlet oxygen, superoxide (B77818) radicals, and hydroxyl radicals. nih.gov The presence of hydroxyl groups on the carotenoid structure is generally associated with more potent ROS scavenging capabilities compared to carotenes that lack them.

The general ROS scavenging properties attributed to the class of carotenoids to which this compound belongs are summarized in the table below.

| Reactive Oxygen Species (ROS) | General Role of Carotenoids in Scavenging |

| Peroxyl Radicals (ROO•) | Carotenoids can prevent the propagation of lipid peroxidation by scavenging these radicals. mdpi.com |

| Hydroxyl Radicals (•OH) | Carotenoids contribute to protection against these highly damaging radicals. nih.gov |

| Superoxide Anions (O₂⁻) | Carotenoids help mitigate the effects of superoxide anions formed during metabolic processes. nih.gov |

Singlet Oxygen Quenching

Singlet oxygen (¹O₂) is a non-radical, highly reactive form of oxygen that can damage lipids, proteins, and DNA. cyanotech.com Carotenoids are exceptionally efficient quenchers of singlet oxygen, serving as a primary line of defense against its damaging effects, particularly in photosynthetic organisms. nih.gov This quenching can occur through two primary mechanisms: physical quenching and chemical quenching. nih.govnih.gov

Physical Quenching: This is the predominant and more critical mechanism. The carotenoid molecule absorbs the excess energy from singlet oxygen, converting it back to its harmless ground state (triplet oxygen). The carotenoid itself enters a short-lived excited triplet state, from which it harmlessly dissipates the absorbed energy as heat, returning to its original state, ready to quench another singlet oxygen molecule. nih.gov This process is highly efficient and does not consume the carotenoid molecule.

Chemical Quenching: This process, also known as scavenging, involves a direct chemical reaction between the carotenoid and singlet oxygen. nih.gov This reaction results in the oxidation of the carotenoid, leading to the formation of products like endoperoxides and various aldehydes. nih.gov Unlike physical quenching, this mechanism is irreversible and consumes the carotenoid molecule. nih.gov

While specific kinetic data for this compound is not available, carotenoids as a class are among the most potent biological quenchers of singlet oxygen. cyanotech.com

| Quenching Mechanism | Description | Outcome for Carotenoid |

| Physical Quenching | Energy transfer from singlet oxygen to the carotenoid, followed by thermal dissipation. nih.gov | Regenerated, not consumed. nih.gov |

| Chemical Quenching | Direct chemical reaction with singlet oxygen, leading to oxidation. nih.gov | Consumed and chemically altered. nih.gov |

Contribution to Cellular Stress Responses in Extreme Environments

This compound has been identified in bacteria that thrive in extreme environments, suggesting its role in cellular protection under harsh conditions. nih.gov The producing organisms, such as Chloroflexus aurantiacus and Rhodococcus rhodochrous, are known for their resilience. nih.govnih.gov

Chloroflexus aurantiacus is a thermophilic bacterium, often found in the microbial mats of hot springs, where it must cope with high temperatures. nih.gov Rhodococcus species are recognized for their ability to survive a wide range of extreme conditions, including the presence of toxic compounds and other hostile habitats. nih.gov

In these extremophiles, carotenoids are integral to the cellular stress response. For example, studies on Rhodococcus erythropolis have shown that exposure to stressors like specific wavelengths of light, which can induce photo-oxidative damage, leads to a significant increase in carotenoid production. nih.gov This response indicates that carotenoids, likely including this compound in producing species, function to protect the cell from stress-induced damage, such as that caused by ROS formation. nih.gov Their ability to absorb light and quench reactive species helps maintain cellular integrity in environments that would otherwise be lethal. nih.gov

| Producing Organism | Environment/Characteristics | Implied Role of this compound |

| Chloroflexus aurantiacus | Thermophilic (hot springs). nih.gov | Protection against heat stress and oxidative damage. |

| Rhodococcus rhodochrous | Resilient to various extreme conditions and toxic compounds. nih.gov | Contribution to general stress tolerance and detoxification of harmful species. |

Metabolic Interactions and Potential Synergistic Effects with Other Cellular Components

Based on a review of the available scientific literature, there is currently no specific information regarding the metabolic interactions and potential synergistic effects of this compound with other cellular components. Research in this area has focused on more common carotenoids, and the specific interactive properties of this particular glucoside have not been elucidated.

Advanced Analytical Methodologies for Characterization and Quantification

Extraction and Purification Techniques from Complex Biological Matrices

The initial and most critical step in the analysis of 1'-Hydroxy-gamma-carotene (B1255628) glucoside is its efficient extraction and purification from the native biological matrix. The choice of method depends on the chemical nature of the compound—a large, lipophilic carotenoid core with a hydrophilic glucose moiety—and the complexity of the source material. The goal is to maximize recovery while minimizing degradation from factors like heat, light, and oxidation. nih.gov

Conventional Solvent-Based Extraction

Conventional solvent extraction, or solid-liquid extraction (SLE), remains a foundational technique for recovering carotenoids. This method relies on the principle of "like dissolves like," where the choice of solvent is paramount to effectively solubilize the target compound. nih.gov Given the amphiphilic nature of 1'-Hydroxy-gamma-carotene glucoside, a mixture of solvents is often required.

Typically, a non-polar solvent is used to penetrate the lipid-rich cellular membranes, while a more polar solvent is needed to extract the glycosylated carotenoid. Common solvents used for general carotenoid extraction include hexane, acetone, ethanol (B145695), and various combinations thereof. nih.govnih.gov For instance, an acetone-methanol mixture is often used for initial extraction from bacterial cells, followed by partitioning into a less polar solvent like diethyl ether or a hexane/acetone mixture. jocpr.comyoutube.com The selection of solvents is crucial; for example, ethanol is often preferred in food and pharmaceutical applications due to its low toxicity. nih.govresearchgate.net

Table 1: Conventional Solvents for Carotenoid Extraction

| Solvent | Polarity | Primary Use in Carotenoid Extraction | Reference |

|---|---|---|---|

| Hexane | Non-polar | Extracts non-polar carotenoids (carotenes). Often used in solvent mixtures. | nih.gov |

| Acetone | Polar Aprotic | Effective for extracting a broad range of carotenoids from moist materials due to its miscibility with water. | nih.govjocpr.com |

| Ethanol | Polar Protic | A "green" solvent used for extracting both polar and non-polar carotenoids; often used in mixtures. | nih.govnih.gov |

| Diethyl Ether | Non-polar | Used in liquid-liquid partitioning steps to separate carotenoids from the aqueous phase. | nih.gov |

| Chloroform (B151607) | Slightly Polar | Effective but its use is limited due to toxicity concerns. | nih.gov |

The process typically involves homogenizing the biological sample in the chosen solvent or solvent mixture, followed by filtration or centrifugation to separate the extract from the solid residue. This process is often repeated multiple times to ensure complete extraction. youtube.com

Modern Assisted Extraction Techniques

To overcome the limitations of conventional methods, such as long extraction times and large solvent volumes, several modern techniques have been developed. These methods utilize energy sources like microwaves or ultrasound to enhance extraction efficiency. nih.govresearchgate.net

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvents and the moisture within the sample matrix. mdpi.com This creates a rapid build-up of pressure inside the cells, leading to cell wall rupture and the release of intracellular contents, including this compound. mdpi.comnih.gov Key parameters such as microwave power, irradiation time, and solvent-to-solid ratio are optimized to maximize yield and prevent thermal degradation. researchgate.netcabidigitallibrary.org

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves (>20 kHz) to induce acoustic cavitation in the solvent. nih.govmdpi.com The formation and collapse of microscopic bubbles generate powerful shockwaves and microjets that disrupt cell walls, enhancing solvent penetration and mass transfer. mdpi.com UAE is valued for its efficiency at lower temperatures, which helps preserve thermolabile compounds like carotenoids. nih.govnih.gov

Supercritical Fluid Extraction (SFE): SFE is a green extraction technology that uses a supercritical fluid—most commonly carbon dioxide (CO₂) —as the extraction solvent. mdpi.comresearchgate.net Supercritical CO₂ has properties of both a liquid and a gas, allowing it to diffuse through solid matrices easily while possessing high solvating power. mdpi.com For polar compounds like carotenoid glucosides, a polar co-solvent such as ethanol is often added to the supercritical CO₂ to modify its polarity and improve extraction efficiency. mdpi.comnih.govnih.gov SFE is highly selective and provides solvent-free extracts.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at elevated temperatures (50-200°C) and pressures (10-15 MPa). mdpi.comresearchgate.net These conditions keep the solvent in a liquid state above its boiling point, which decreases its viscosity and surface tension while increasing its solubility and diffusion rates. mdpi.comnih.gov This results in faster and more efficient extractions with reduced solvent consumption compared to conventional methods. pucp.edu.peresearchgate.net

Enzyme-Assisted Extraction (EAE): EAE is a highly specific and mild extraction technique that uses enzymes to hydrolyze components of the cell wall, such as cellulose (B213188) and pectin. nih.govmdpi.com The enzymatic degradation of the structural matrix facilitates the release of intracellular compounds. researchgate.netresearchgate.net For plant or microbial sources, a mixture of enzymes like cellulases, pectinases, and proteases can significantly improve the extraction yield of carotenoids without the need for harsh solvents or high temperatures. mdpi.comusamvcluj.ro

Table 2: Comparison of Modern Assisted Extraction Techniques for Carotenoids

| Technique | Principle | Typical Parameters | Advantages | Reference |

|---|---|---|---|---|

| MAE | Microwave energy heats solvent and sample, causing cell rupture. | Power: 100-800 W; Time: 5-30 min | Fast, reduced solvent use. | researchgate.netmdpi.comcabidigitallibrary.org |

| UAE | Acoustic cavitation disrupts cell walls. | Frequency: 20-50 kHz; Temp: 20-60°C | Efficient at low temperatures, preserves compounds. | nih.govmdpi.comnih.gov |

| SFE | Supercritical CO₂ acts as a tunable solvent. | Pressure: 250-350 bar; Temp: 50-60°C; Co-solvent: Ethanol | Green technology, high selectivity, solvent-free extract. | mdpi.commdpi.comnih.gov |

| PLE | Solvents used under high pressure and temperature. | Temp: 60-180°C; Pressure: up to 15 MPa | Fast, efficient, low solvent consumption. | mdpi.comnih.govpucp.edu.pe |

| EAE | Enzymes hydrolyze cell wall components. | Specific enzymes (cellulase, pectinase), controlled pH and temp. | Mild conditions, high specificity, environmentally friendly. | mdpi.comresearchgate.netusamvcluj.ro |

Chromatographic Separation Techniques

Following extraction, the complex mixture of pigments, lipids, and other metabolites must be separated to isolate this compound. Chromatography is the cornerstone of this purification and analysis process.

High-Performance Liquid Chromatography (HPLC) and its Variants

High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the separation and quantification of carotenoids. researchgate.net Due to the non-volatile and thermally labile nature of these compounds, HPLC is preferred over gas chromatography. researchgate.net

For carotenoids, Reversed-Phase HPLC (RP-HPLC) is the most common configuration. In RP-HPLC, a non-polar stationary phase, typically a C18 or C30 silica-based column, is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes; more non-polar carotenoids are retained longer on the column. Given that this compound has a polar glucose unit, its retention time would be shorter than its aglycone counterpart, 1'-Hydroxy-gamma-carotene, on a standard C18 column.

The mobile phase often consists of a gradient mixture of solvents like acetonitrile, methanol, tetrahydrofuran (B95107) (THF), and water to achieve optimal separation of a wide range of carotenoid polarities. foodandnutritionjournal.org Detection is most commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the characteristic absorbance spectra of carotenoids in the 400-500 nm range. researchgate.netfoodandnutritionjournal.org

Table 3: Typical HPLC Parameters for Carotenoid Separation

| Parameter | Description | Commonly Used for Carotenoids | Reference |

|---|---|---|---|

| Stationary Phase (Column) | The solid support that separates analytes. | Reversed-Phase C18 or C30 columns. | researchgate.net |

| Mobile Phase | The solvent that carries the sample through the column. | Gradient mixtures of Acetonitrile, Methanol, Ethyl Acetate, THF. | foodandnutritionjournal.org |

| Detector | The component that detects the analytes as they elute. | Diode Array Detector (DAD) or UV-Vis Detector (400-500 nm). | researchgate.netfoodandnutritionjournal.org |

| Quantification | Method for determining the amount of analyte. | External standard calibration using a pure standard. | foodandnutritionjournal.orgijcmas.com |

Isomer Separation and Resolution

Carotenoids can exist as various geometric isomers, primarily as the stable all-trans form and several less stable cis forms. These isomers can be present naturally or be formed during extraction and processing due to exposure to light, heat, or acid. Separating these isomers is analytically challenging but crucial, as they may have different physical properties and biological activities.

Specialized HPLC columns, such as polymeric C30 columns, are particularly effective for resolving geometric isomers of carotenoids. researchgate.net The unique shape selectivity of C30 phases allows for the separation of the linear all-trans isomer from its bent cis counterparts. The separation of cis/trans isomers of β-carotene and norbixin (B1239005) has been successfully demonstrated using such methods. researchgate.netfoodandnutritionjournal.org It is therefore highly probable that a C30 column could effectively separate the geometric isomers of this compound, allowing for their individual characterization and quantification.

Spectrometric Identification and Structural Elucidation

Once separated by HPLC, the definitive identification of this compound requires spectrometric techniques.

The primary method for identification is the coupling of HPLC with a Diode Array Detector (HPLC-DAD), which provides the UV-Visible absorption spectrum for each eluting peak. Carotenoids exhibit characteristic three-peaked spectra with specific absorption maxima (λmax). researchgate.net This spectrum provides a preliminary identification by indicating the nature of the chromophore (the polyene chain).

For unambiguous structural elucidation, Mass Spectrometry (MS) is indispensable. When HPLC is coupled with MS (LC-MS), it provides the molecular weight and fragmentation pattern of the analyte. researchgate.net For this compound (C₄₆H₆₈O₆), high-resolution mass spectrometry would determine its exact monoisotopic mass of 716.5016 Da. nih.govebi.ac.uk

Further fragmentation analysis (MS/MS) can confirm the structure. For example, the loss of the glucose moiety (a mass of 162 Da) would be a characteristic fragmentation, confirming the glycosidic nature of the compound. The remaining fragment would correspond to the aglycone, 1'-Hydroxy-gamma-carotene. kegg.jp The combination of retention time, UV-Vis spectrum, and mass spectrometric data provides conclusive evidence for the identity and structure of the compound.

Table 4: Key Identification Properties for this compound

| Property | Value | Method of Determination | Reference |

|---|---|---|---|

| Molecular Formula | C₄₆H₆₈O₆ | Mass Spectrometry | nih.govebi.ac.uk |

| Monoisotopic Mass | 716.5016 Da | High-Resolution Mass Spectrometry (HRMS) | nih.govuni.lu |

| UV-Vis λmax | Expected in the 400-500 nm range | HPLC-DAD/UV-Vis Spectroscopy | researchgate.net |

| Predicted [M+H]⁺ Adduct | 717.50888 m/z | LC-MS | uni.lu |

| Predicted [M+Na]⁺ Adduct | 739.49082 m/z | LC-MS | uni.lu |

| Key MS/MS Fragment | Loss of glucose (162 Da) | Tandem Mass Spectrometry (MS/MS) | kegg.jp |

Mass Spectrometry (MS) and Tandem MS (HPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem MS (MS/MS), stands as a cornerstone for the analysis of carotenoids like this compound. nih.govresearchgate.net This combination allows for the separation of the compound from a complex mixture, followed by its highly sensitive and specific detection and structural characterization.

Liquid chromatography is essential for separating the target analyte from other structurally similar carotenoids and matrix components. Reversed-phase columns (such as C18 or C30) are commonly employed for the separation of carotenoids. nih.gov The C30 column is particularly effective for resolving geometric isomers of carotenes. nih.gov

For ionization, Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are the most common techniques used for carotenoids. nih.govresearchgate.net APCI is often favored for its ability to ionize a wide range of carotenoids, typically forming a protonated molecule [M+H]⁺. nih.govnih.gov ESI can also be effective, sometimes yielding molecular radical cations (M⁺•) or adducts with sodium ([M+Na]⁺) or other alkali metals, especially for more polar xanthophylls. nih.gov

Tandem mass spectrometry (MS/MS) is indispensable for unambiguous structural elucidation. By selecting the parent ion (e.g., the [M+H]⁺ ion of this compound at m/z 717.5) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For carotenoid glycosides, a key fragmentation event is the neutral loss of the sugar moiety. nih.gov In the case of this compound, this would correspond to the loss of the glucose unit (162 Da), resulting in a prominent fragment ion at m/z 555.5, which represents the aglycone, 1'-hydroxy-gamma-carotene. Further fragmentation of the aglycone can provide information about the carotenoid backbone, such as losses of toluene (B28343) (-92 Da) or xylene (-106 Da) from the polyene chain, which are characteristic of many carotenoids. researchgate.net The presence of the hydroxyl group can be inferred from a neutral loss of water (-18 Da). udl.cat

The combination of retention time from HPLC, the accurate mass of the molecular ion from MS, and the specific fragmentation pattern from MS/MS provides a high degree of confidence in the identification and quantification of this compound. researchgate.netresearchgate.net

Table 1: Key Mass Spectrometric Data for this compound

| Parameter | Description | Typical Value/Observation | Reference |

| Molecular Formula | The chemical formula of the compound. | C₄₆H₆₈O₆ | nih.gov |

| Molecular Weight | The calculated mass of the molecule. | 717.0 g/mol | nih.govnih.gov |

| Monoisotopic Mass | The exact mass of the most abundant isotope. | 716.5016 Da | uni.lu |

| Parent Ion [M+H]⁺ | The protonated molecular ion observed in positive ion mode MS. | m/z 717.5 | uni.lu |

| Key Fragment Ion | Loss of the glucose moiety. | m/z 555.5 ([M+H-162]⁺) | nih.gov |

| Other Fragments | Characteristic losses from the polyene chain or hydroxyl group. | Loss of water ([M+H-18]⁺), toluene ([M+H-92]⁺), xylene ([M+H-106]⁺) | researchgate.netudl.cat |

| Ionization Techniques | Methods used to generate ions for MS analysis. | APCI, ESI | nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including complex natural products like this compound. researchgate.net While MS provides information on mass and fragmentation, NMR provides a complete map of the carbon-hydrogen framework, allowing for the confirmation of connectivity and stereochemistry. nih.gov

¹H NMR spectroscopy provides information about the chemical environment of protons in the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons in the polyene chain (typically in the δ 6-7 ppm region), the methyl groups on the polyene chain and the terminal rings, and the protons of the glucose moiety, including the anomeric proton (typically δ 4.5-5.5 ppm), which confirms the presence of the glycosidic linkage. nih.govresearchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum would display signals for the sp²-hybridized carbons of the polyene chain, the sp³-hybridized carbons of the cyclohexene (B86901) and hydroxylated psi-end groups, and the carbons of the glucose unit.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete structure. These experiments establish correlations between protons (COSY), between protons and their directly attached carbons (HSQC), and between protons and carbons over two to three bonds (HMBC), respectively. nih.gov This allows for the unambiguous assignment of all proton and carbon signals and confirms the precise location of the glucose unit at the 1'-hydroxyl position of the gamma-carotene (B162403) backbone.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Regions for this compound

| Functional Group | Atom Type | Expected Chemical Shift (δ) Range (ppm) | Notes |

| Polyene Chain | Olefinic Protons (CH) | 6.0 - 7.0 | Complex, overlapping signals characteristic of conjugated systems. |

| Polyene Chain | Olefinic Carbons (C) | 120 - 145 | Numerous signals corresponding to the long conjugated chain. |

| Methyl Groups | Protons (CH₃) | 1.0 - 2.2 | Signals for methyl groups on the rings and polyene chain. |

| Glucose Moiety | Anomeric Proton (H-1") | 4.5 - 5.5 | Position and coupling constant confirm the stereochemistry of the glycosidic bond. |

| Glucose Moiety | Other Sugar Protons | 3.2 - 4.5 | Signals for the other protons on the glucose ring. |

| Glucose Moiety | Anomeric Carbon (C-1") | 95 - 105 | Characteristic chemical shift for the anomeric carbon. |

| Cyclohexene Ring | Aliphatic Protons/Carbons | 1.0 - 2.5 (¹H), 20 - 50 (¹³C) | Signals for the non-olefinic parts of the β-end group. |

| Hydroxylated ψ-end | Carbinol Carbon (C-1') | 65 - 75 | Carbon bearing the glycosidic linkage. |

UV-Visible Spectroscopy for Quantitative Analysis

UV-Visible (UV-Vis) spectroscopy is a fundamental and widely used technique for the quantitative analysis of carotenoids. nih.gov The extended system of conjugated double bonds in the polyene backbone of this compound is responsible for its strong absorption of light in the visible region, which gives it its color. drugfuture.com

The UV-Vis absorption spectrum of a carotenoid is characterized by a three-peaked shape, with specific absorption maxima (λmax). researchgate.net The position of these maxima is indicative of the length and nature of the chromophore. For this compound, the chromophore is that of a gamma-carotene derivative. The absorption maxima are expected to be similar to those of gamma-carotene, typically observed between 430 and 500 nm depending on the solvent used. drugfuture.com For instance, the natural form of gamma-carotene in chloroform shows maxima at approximately 446, 475, and 508.5 nm. drugfuture.com

Quantitative analysis is performed by measuring the absorbance at the main absorption maximum (λmax) and applying the Beer-Lambert law. This requires a pure reference standard to determine the molar extinction coefficient (ε) or to create a calibration curve of absorbance versus concentration. nih.gov While UV-Vis spectroscopy is a convenient and robust method for quantification, it lacks the specificity of MS. Therefore, it is often used in conjunction with a chromatographic separation technique like HPLC to ensure that the absorbance being measured corresponds solely to the compound of interest. nih.gov

Table 3: Typical UV-Visible Absorption Maxima for a Gamma-Carotene Chromophore

| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Reference |

| Petroleum Ether | ~437 | ~462 | ~494 | drugfuture.com |

| Chloroform | ~446 | ~475 | ~508.5 | drugfuture.com |

| Methanol/Acetone | ~449 | ~472 | ~501 | nih.govresearchgate.net |

Challenges in Obtaining and Utilizing Carotenoid Reference Standards

A significant bottleneck in the accurate analysis of many carotenoids, including this compound, is the availability and use of high-purity reference standards. amerigoscientific.com These standards are essential for validating analytical methods, confirming compound identity, and performing accurate quantification. amerigoscientific.com

Several challenges contribute to this issue:

Chemical Instability: Carotenoids are notoriously unstable compounds. Their long polyene chain is susceptible to degradation via oxidation, isomerization, and cleavage when exposed to light, heat, and atmospheric oxygen. mdpi.commdpi.com This instability makes the synthesis, purification, and long-term storage of reference standards difficult, requiring special handling conditions such as storage at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) and in the dark. drugfuture.com

Complexity of Synthesis and Purification: The chemical synthesis of complex, chiral carotenoids is a multi-step, often low-yield process. Isolation from natural sources can also be challenging due to the presence of complex mixtures of similar compounds, requiring extensive chromatographic purification that can contribute to degradation.

Commercial Unavailability: While standards for common carotenoids like β-carotene or lutein (B1675518) are commercially available, more unique or rare compounds like this compound are often not. sigmaaldrich.com Researchers may need to isolate and characterize the standard themselves, which is a time-consuming and resource-intensive process.

Poor Solubility: The hydrophobic nature of the carotenoid backbone combined with the hydrophilic glucose moiety gives this compound amphipathic properties. Finding a suitable solvent system for analysis and storage that maintains stability can be challenging. researchgate.net

These challenges mean that quantitative data for less common carotenoids are often reported as relative amounts or estimates based on the extinction coefficients of more common, structurally related compounds, which can introduce inaccuracies.

Table 4: Summary of Challenges with Carotenoid Reference Standards

| Challenge | Description | Implication for Analysis |

| Instability | Degradation by light, heat, and oxygen. | Risk of inaccurate quantification due to standard degradation; requires stringent storage and handling. mdpi.commdpi.com |

| Purity | Difficulty in achieving high purity (>95%) due to isomers and degradation products. | Inaccurate calibration curves and potential for misidentification of minor peaks. |

| Availability | Limited or no commercial sources for rare carotenoids like this compound. | Researchers must undertake costly and time-consuming isolation and characterization. amerigoscientific.com |

| Solubility | Low solubility in common analytical solvents. | Difficulties in preparing stock solutions and maintaining sample integrity during analysis. researchgate.net |

Metabolic Engineering and Synthetic Biology Approaches for Production

Strain Engineering for Enhanced Biosynthesis in Native Producers

Native producers of 1'-Hydroxy-gamma-carotene (B1255628) glucoside, such as Chloroflexus aurantiacus and Rhodococcus rhodochrous, offer a starting point for enhancing production through metabolic engineering. nih.gov While information specifically detailing the engineering of these native hosts for this particular glucoside is limited, general strategies applied to other carotenoid-producing microorganisms can be inferred.

One primary strategy is the "push" approach, which focuses on overexpressing rate-limiting enzymes in the biosynthetic pathway. nih.gov For carotenoids, phytoene (B131915) synthase (PSY), which catalyzes the first committed step, is a frequent target for genetic engineering to increase the metabolic flux towards carotenoid production. nih.gov Additionally, optimizing the expression of downstream enzymes, such as lycopene (B16060) cyclases and hydroxylases, is crucial for channeling precursors towards the desired final product.

Another key aspect is understanding and overcoming the native regulatory mechanisms that might limit overproduction. nih.gov Organisms often have feedback loops that control the flux through a metabolic pathway. Identifying and modifying these regulatory elements, for instance by using strong constitutive or inducible promoters to control gene expression, can significantly boost yields.

Furthermore, improving the supply of essential precursors and cofactors is a vital engineering strategy. The biosynthesis of carotenoids requires a substantial input of isoprenoid precursors, namely isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), as well as cofactors like ATP and NADPH. nih.gov Engineering the central carbon metabolism to direct more carbon flux towards these precursors can alleviate potential bottlenecks. nih.gov

Table 1: Potential Strain Engineering Strategies in Native Producers

| Strategy | Target | Rationale |

| Overexpression of Key Enzymes | Phytoene synthase (PSY), Lycopene β-cyclase, γ-carotene C-1' hydroxylase, Glucosyltransferase | Increase metabolic flux towards 1'-Hydroxy-gamma-carotene glucoside. nih.gov |

| Deregulation of Pathway | Promoter replacement, Removal of feedback inhibition mechanisms | Overcome native regulatory controls to allow for overproduction. |

| Precursor Supply Enhancement | Upregulation of the MEP or MVA pathway | Increase the availability of IPP and DMAPP, the building blocks for carotenoids. nih.gov |

| Cofactor Engineering | Optimization of NADPH and ATP regeneration pathways | Ensure sufficient supply of energy and reducing equivalents for the biosynthetic reactions. nih.gov |

Heterologous Production in Model Microbial Hosts (e.g., Escherichia coli, yeasts)

Non-carotenogenic, model microorganisms like Escherichia coli and Saccharomyces cerevisiae are attractive platforms for the heterologous production of carotenoids. mdpi.comnih.gov Their well-characterized genetics, rapid growth, and established fermentation processes make them ideal for metabolic engineering. nih.gov The production of carotenoids in these hosts necessitates the introduction of the entire biosynthetic pathway. nih.govmdpi.com

The reconstruction of the this compound biosynthetic pathway in a heterologous host begins with the identification and cloning of the necessary genes. This pathway starts from the universal C5 isoprenoid precursors, IPP and DMAPP, which are converted to the C40 carotenoid backbone. The key enzymes involved are geranylgeranyl pyrophosphate (GGPP) synthase, phytoene synthase, phytoene desaturase, and lycopene cyclase. mdpi.com To produce 1'-Hydroxy-gamma-carotene, a lycopene β-cyclase is required to form the single β-ring of γ-carotene. Subsequent hydroxylation at the 1'-position of the acyclic end and glycosylation complete the pathway.

The source of the carotenogenic genes (crt genes) can significantly impact production levels. nih.gov For instance, switching the source of crtE, crtB, and crtI genes has been shown to nearly double lycopene production in E. coli. nih.gov Optimization often involves screening enzymes from different organisms to find those with the highest activity and stability in the chosen production host. mdpi.com Furthermore, the stoichiometry and expression levels of the pathway enzymes must be balanced to avoid the accumulation of inhibitory intermediates and to maximize the carbon flux towards the final product. researchgate.net

A variety of genetic tools are employed to express the heterologous carotenoid pathway in microbial hosts. Plasmids with different copy numbers and promoters of varying strengths are used to fine-tune the expression of each gene. researchgate.net For example, assembling the biosynthetic genes into an operon under the control of a strong, inducible promoter like the T7 promoter in E. coli is a common strategy. researchgate.net

In yeast, such as Saccharomyces cerevisiae, heterologous genes are often integrated into the chromosome to ensure stable expression. nih.gov CRISPR/Cas9 technology has become a powerful tool for efficient and targeted genome editing, allowing for the insertion of multiple genes and the modification of native pathways. nih.gov The order of genes within a synthetic operon can also influence the efficiency of the pathway, and strategies like using 2A viral peptides can be employed to co-express multiple enzymes from a single transcript. researchgate.net

A major bottleneck in heterologous carotenoid production is often the limited supply of the isoprenoid precursors, IPP and DMAPP. nih.govlongdom.org E. coli naturally utilizes the methylerythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis, while yeasts use the mevalonate (B85504) (MVA) pathway. nih.gov Several strategies have been developed to enhance the flux through these pathways.

Table 2: Strategies for Improving Isoprenoid Precursor Flux

| Pathway | Strategy | Key Genes/Enzymes Targeted | Host Organism Example |

| MEP Pathway | Overexpression of rate-limiting enzymes | dxs (1-deoxy-D-xylulose-5-phosphate synthase), idi (isopentenyl diphosphate (B83284) isomerase) | Escherichia coli nih.gov |

| MVA Pathway | Overexpression of key enzymes | tHMG-R (truncated 3-hydroxy-3-methylglutaryl-CoA reductase) | Saccharomyces cerevisiae nih.gov |

| Hybrid Pathway | Introduction of a heterologous MVA pathway | Genes from Enterococcus faecalis and Streptococcus pneumoniae | Escherichia coli longdom.org |

| Central Metabolism | Deletion of competing pathways, increasing NADPH supply | zwf (glucose-6-phosphate dehydrogenase), nadK (NAD kinase) | Escherichia coli nih.gov |

Development of Novel Carotenoid Glycosides through Engineered Biosynthetic Pathways

The promiscuity of some carotenoid biosynthetic enzymes, particularly glucosyltransferases, opens up possibilities for producing novel carotenoid glycosides. researchgate.net By combining genes from different carotenoid pathways in a heterologous host, a technique known as combinatorial biosynthesis, it is possible to create new chemical structures not found in nature. tandfonline.com

For example, a zeaxanthin (B1683548) glucosyltransferase (CrtX) has been shown to glycosylate various carotenoid precursors, leading to a diversity of products. researchgate.net This enzyme could potentially be used to glycosylate other hydroxylated carotenoids, creating a library of novel glycosylated compounds. Directed evolution of these enzymes can further expand their substrate range and improve their catalytic efficiency, enabling the synthesis of carotenoids with tailored properties. tandfonline.com

Scalability and Bioprocess Optimization Considerations

Translating the success of laboratory-scale microbial carotenoid production to an industrial scale requires careful consideration of bioprocess optimization. nih.govmdpi.com This involves optimizing fermentation conditions such as temperature, pH, aeration, and nutrient feeding strategies to maximize biomass and product yield. nih.govresearchgate.net For example, statistical methods like Response Surface Methodology (RSM) can be used to systematically determine the optimal culture conditions. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms

Elucidation of Currently Uncharacterized Enzymatic Activities

The biosynthesis of 1'-Hydroxy-gamma-carotene (B1255628) glucoside involves a series of enzymatic steps, some of which are not yet fully characterized. The initial formation of the γ-carotene backbone from lycopene (B16060) is catalyzed by a lycopene β-cyclase (LCYB). nih.govfrontiersin.org However, the specific enzymes responsible for the subsequent hydroxylation at the 1'-position and the final glucosylation step remain to be definitively identified and characterized in many organisms.

Future research should focus on the isolation and functional characterization of the 1'-hydroxylase, which likely belongs to the non-heme di-iron or cytochrome P450 family of enzymes. nih.gov Similarly, the identification and characterization of the specific UDP-glucosyltransferase (UGT) responsible for attaching the glucose moiety is a critical next step. nih.govnih.gov Understanding the substrate specificity and kinetic properties of these enzymes will be crucial for a complete picture of the biosynthetic pathway.

Deeper Understanding of Physiological Roles in Multi-Cellular Systems

While the general functions of carotenoids in light-harvesting and photoprotection are well-established, the specific physiological roles of their glycosylated forms, such as 1'-Hydroxy-gamma-carotene glucoside, in multicellular organisms are less clear. nih.govresearchgate.net The addition of a glucose molecule significantly increases the water solubility of the carotenoid, which could influence its localization within the cell and its interaction with cellular membranes and proteins. researchgate.netmdpi.com

In bacteria where this compound is found, such as Chloroflexus aurantiacus and Rhodococcus rhodochrous, it is thought to play a role in membrane stability and protection against oxidative stress. researchgate.net Future studies should aim to elucidate the precise mechanisms by which carotenoid glycosides contribute to these functions. Investigating their roles in intercellular signaling, developmental processes, and responses to a wider range of environmental stressors in multicellular systems will be a key area of future research.

Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in Carotenoid Research

The application of advanced "omics" technologies is set to revolutionize our understanding of carotenoid metabolism. Metabolomics, in particular, allows for the high-throughput analysis of a wide range of carotenoids and their derivatives within an organism, providing a snapshot of the carotenoid profile under different conditions. researchgate.netnih.govmetwarebio.com This can help in identifying novel carotenoid metabolites and in understanding the complex regulatory networks that control their biosynthesis. researchgate.net

Proteomics can be used to identify and quantify the expression levels of the enzymes involved in the carotenoid biosynthetic pathway. By combining metabolomic and proteomic data, researchers can build comprehensive models of carotenoid metabolism and identify potential bottlenecks or regulatory points in the pathway. nih.gov This integrated approach will be invaluable for studying the biosynthesis of this compound and for engineering organisms for enhanced production of this and other valuable carotenoids.

Synthetic Biology for Rational Design of Novel Carotenoid Glycosides

The field of synthetic biology offers exciting possibilities for the rational design and production of novel carotenoid glycosides with desired properties. nih.govfrontiersin.org By combining genes for different carotenoid biosynthetic enzymes from various organisms in a microbial host such as Escherichia coli or yeast, it is possible to create artificial pathways for the synthesis of new-to-nature compounds. nih.gov

For instance, by introducing a characterized 1'-hydroxylase and a specific glucosyltransferase into a host organism that produces γ-carotene, one could achieve targeted production of this compound. Furthermore, by using different glycosyltransferases or by engineering their substrate specificity, it may be possible to create a range of novel carotenoid glycosides with different sugar moieties, potentially leading to compounds with enhanced stability, solubility, or biological activity.

Ecological and Evolutionary Implications of Carotenoid Glycoside Diversity

The diversity of carotenoid glycosides found in nature suggests that these modifications have significant ecological and evolutionary implications. The ability to produce glycosylated carotenoids may provide a selective advantage in specific environments. For example, the increased water solubility of these compounds could be important for their transport and function in aqueous cellular compartments or in extracellular environments.

Future research should explore the distribution of carotenoid glycosides across different ecosystems and investigate the environmental factors that may have driven their evolution. nih.govoup.com Understanding the ecological roles of these compounds, for instance in mediating interactions between organisms or in adaptation to extreme environments, will provide a broader perspective on the significance of carotenoid glycosylation in the natural world. nih.gov

Q & A

Q. What analytical methods are recommended for identifying and quantifying 1'-hydroxy-gamma-carotene glucoside in plant or microbial extracts?